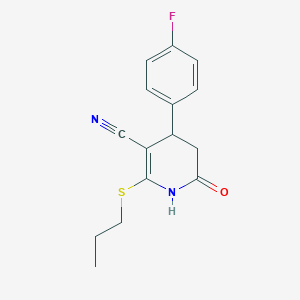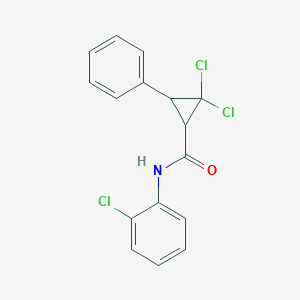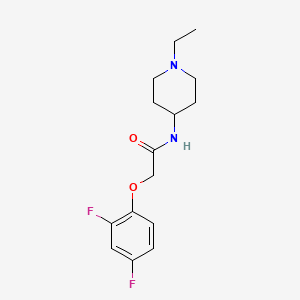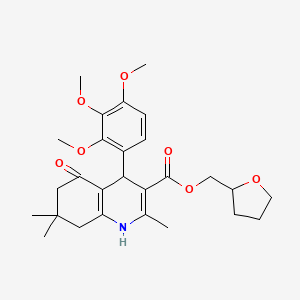
ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and widely used insect repellent in the world. DEET is used to prevent insect bites and the transmission of insect-borne diseases such as malaria, dengue fever, and Zika virus.
作用机制
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate works by blocking the receptors in the insect's antennae that are responsible for detecting the presence of carbon dioxide and lactic acid, which are both indicators of a nearby host. By blocking these receptors, ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate makes it difficult for the insect to locate its target and reduces the likelihood of a bite.
Biochemical and Physiological Effects:
ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate has been shown to have low toxicity and is generally considered safe for use in humans. However, studies have shown that ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate can cause skin irritation in some individuals, and prolonged exposure to high concentrations of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate can cause neurological damage in animals. It is important to use ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate products according to the manufacturer's instructions and to avoid excessive exposure.
实验室实验的优点和局限性
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate is a highly effective insect repellent and is widely used in laboratory experiments involving insects. However, it is important to note that ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate can interfere with certain assays and can be toxic to some insects at high concentrations. As such, it is important to use ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate in a controlled manner and to carefully consider its effects on experimental outcomes.
未来方向
There are several areas of research that could benefit from further study of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate. One potential area of research is the development of new insect repellents that are more effective and less toxic than ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate. Another potential area of research is the study of the effects of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate on non-target organisms, such as aquatic insects and birds. Additionally, there is a need for further research into the mechanisms of action of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate and the ways in which it interacts with insect sensory systems.
合成方法
The synthesis of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate involves the reaction between piperidine and 3,7-dimethyloct-6-en-1-ol in the presence of ethyl chloroformate. The reaction results in the formation of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate and ethyl alcohol. The process is relatively simple and can be easily scaled up for industrial production.
科学研究应用
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate works by interfering with the insect's sense of smell, making it difficult for them to locate their target. This has made ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate an essential tool in the fight against insect-borne diseases.
属性
IUPAC Name |
ethyl 1-(3,7-dimethyloct-6-enyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO2/c1-5-21-18(20)17-11-6-7-13-19(17)14-12-16(4)10-8-9-15(2)3/h9,16-17H,5-8,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIQADKTRACVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CCC(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5154038.png)

![4-(tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylcarbonyl)morpholine](/img/structure/B5154044.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,5-dimethyl-2-furamide](/img/structure/B5154060.png)


![11-(4-bromophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5154078.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidine](/img/structure/B5154083.png)
![3-methyl-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5154090.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea](/img/structure/B5154107.png)
![3-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide](/img/structure/B5154113.png)
![4,4'-[(3-fluorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5154128.png)